1-Methyl-1-propylpyrrolidinium dicyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-propylpyrrolidinium dicyanamide is an ionic liquid known for its unique properties and applications. It is composed of a 1-methyl-1-propylpyrrolidinium cation and a dicyanamide anion. This compound is recognized for its high thermal stability, low volatility, and excellent solubility in various solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1-propylpyrrolidinium dicyanamide can be synthesized through a quaternization reaction. The process involves the reaction of 1-methylpyrrolidine with 1-bromopropane to form 1-methyl-1-propylpyrrolidinium bromide. This intermediate is then reacted with sodium dicyanamide to yield this compound .
Industrial Production Methods: The industrial production of this compound typically involves large-scale quaternization and ion-exchange reactions. The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1-propylpyrrolidinium dicyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The dicyanamide anion can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides, alkoxides, or amines.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrrolidinium cation.
Reduction: Reduced forms of the pyrrolidinium cation.
Substitution: Various substituted dicyanamide derivatives.
Scientific Research Applications
1-Methyl-1-propylpyrrolidinium dicyanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-methyl-1-propylpyrrolidinium dicyanamide exerts its effects involves interactions at the molecular level. The dicyanamide anion can form strong hydrogen bonds and coordinate with metal ions, influencing various chemical and physical processes. The pyrrolidinium cation contributes to the compound’s solubility and stability in different environments .
Comparison with Similar Compounds
1-Methyl-1-propylpyrrolidinium dicyanamide can be compared with other ionic liquids such as:
- 1-Methyl-1-butylpyrrolidinium dicyanamide
- 1-Methyl-1-hexylpyrrolidinium dicyanamide
- 1-Ethyl-3-methylimidazolium dicyanamide
Uniqueness:
- Thermal Stability: this compound exhibits higher thermal stability compared to some other ionic liquids.
- Solubility: It has excellent solubility in a wide range of solvents, making it versatile for various applications.
- Selectivity: The compound shows remarkable selectivity in gas separation processes, particularly for carbon dioxide .
Properties
IUPAC Name |
cyanoiminomethylideneazanide;1-methyl-1-propylpyrrolidin-1-ium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N.C2N3/c1-3-6-9(2)7-4-5-8-9;3-1-5-2-4/h3-8H2,1-2H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORLFCHAANOJJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1(CCCC1)C.C(=[N-])=NC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327022-60-6 |
Source
|
Record name | 1-Methyl-1-propylpyrrolidinium dicyanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.